5-(4-methoxyphenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Overview
Description
5-(4-methoxyphenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound with a molecular formula of C38H49N3O5 This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperidinyl group, and an oxazole ring
Preparation Methods
The synthetic route may involve the use of reagents such as phenylacetic acid derivatives, piperidine, and methoxybenzaldehyde under specific reaction conditions . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The piperidinyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4-methoxyphenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include interactions with cellular signaling pathways and modulation of gene expression .
Comparison with Similar Compounds
Similar compounds to 5-(4-methoxyphenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide include other oxazole derivatives and compounds with similar functional groups. These compounds may share some chemical and biological properties but differ in their specific activities and applications. Examples of similar compounds include:
- 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
- N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-N-(2-phenyl-2-piperidin-1-ylethyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-29-20-12-10-19(11-13-20)23-16-21(26-30-23)24(28)25-17-22(18-8-4-2-5-9-18)27-14-6-3-7-15-27/h2,4-5,8-13,16,22H,3,6-7,14-15,17H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNZSQSAUASVRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CC=C3)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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